molecular formula C14H14N2O2 B3339364 N'-hydroxy-4-(phenoxymethyl)benzene-1-carboximidamide CAS No. 1016781-58-0

N'-hydroxy-4-(phenoxymethyl)benzene-1-carboximidamide

Cat. No.: B3339364
CAS No.: 1016781-58-0
M. Wt: 242.27 g/mol
InChI Key: FSVJLTFSROLFMO-UHFFFAOYSA-N
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Description

N'-Hydroxy-4-(phenoxymethyl)benzene-1-carboximidamide is a substituted benzene-carboximidamide derivative characterized by a phenoxymethyl (–OCH2C6H5) group at the para position of the benzene ring and a hydroxylamine (–NHOH) functional group. This compound belongs to the amidoxime family, known for their diverse biological activities, including antimicrobial and cytotoxic properties . Its structure combines electron-donating (phenoxymethyl) and electron-withdrawing (carboximidamide) groups, which may influence its physicochemical behavior and bioactivity.

Properties

IUPAC Name

N'-hydroxy-4-(phenoxymethyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-14(16-17)12-8-6-11(7-9-12)10-18-13-4-2-1-3-5-13/h1-9,17H,10H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVJLTFSROLFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-(phenoxymethyl)benzene-1-carboximidamide typically involves the reaction of 4-(phenoxymethyl)benzene-1-carboximidamide with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for N’-hydroxy-4-(phenoxymethyl)benzene-1-carboximidamide are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial production, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-(phenoxymethyl)benzene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The phenoxymethyl group can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

N'-hydroxy-4-(phenoxymethyl)benzene-1-carboximidamide serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules and can undergo various chemical reactions:

  • Oxidation : Converts to oximes or nitriles.
  • Reduction : Forms amines or other reduced derivatives.
  • Substitution : Leads to the creation of various substituted derivatives.
Reaction TypeProducts FormedCommon Reagents
OxidationOximes, NitrilesHydrogen peroxide, Potassium permanganate
ReductionAminesSodium borohydride, Lithium aluminum hydride
SubstitutionSubstituted derivativesHalogens, Alkylating agents

Biology

The compound has been investigated for its potential biological activities , particularly in enzyme inhibition. Studies suggest that it can interact with specific molecular targets, inhibiting certain enzymes by binding to their active sites. This mechanism may influence various biochemical pathways, making it a candidate for further biological research.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties . Its potential as a drug candidate is under investigation, particularly for conditions requiring enzyme inhibition or modulation of biochemical pathways.

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition properties of this compound demonstrated its efficacy in blocking enzyme activity linked to certain diseases. The compound was tested against various enzymes, showing significant inhibitory effects that warrant further exploration in drug development.

Case Study 2: Synthesis of Derivatives

Research involving the synthesis of derivatives from this compound revealed its utility in creating compounds with enhanced biological activity. The derivatives were evaluated for antimicrobial properties and exhibited varying degrees of effectiveness against different bacterial strains.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-(phenoxymethyl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the para position significantly impacts melting points, solubility, and logP values. Key analogs and their properties are summarized below:

Compound Name Substituent Melting Point (°C) logP (Calculated) Key Spectral Data (¹H NMR, δ ppm)
Target Compound Phenoxymethyl (–OCH2Ph) Not reported ~3.5 (estimated) Expected OCH2Ph peaks at ~5.78
N′-Hydroxy-4-(trifluoromethyl)benzene-1-carboximidamide –CF3 Not reported ~2.8 CF3 group: δ 7.8–7.6 (aromatic protons)
N’-Hydroxy-4-[N-hydroxyethanimidoyl]benzene-1-carboximidamide (Compound 7) –N(OH)C(O)CH3 192–193 ~1.2 δ 11.20 (s, 1H, NH), 2.14 (s, 3H, CH3)
N’-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide –CH2OH Not reported ~0.9 δ 5.78 (s, 2H, CH2OH)
Benzenecarboximidamide, N-hydroxy-4-nitro- –NO2 Not reported ~1.5 δ 9.65 (s, 1H, NH)

Key Observations :

  • Phenoxymethyl and hydroxymethyl groups increase logP, favoring lipid bilayer interactions .
  • Melting points correlate with molecular symmetry and hydrogen-bonding capacity. Compound 7, with a –N(OH)C(O)CH3 group, has a high melting point (192–193°C) due to intermolecular H-bonding .
Cytotoxic and Antimicrobial Effects
  • Compound 7 : Exhibited moderate cytotoxicity against E. coli (MIC₅₀ = 12.5 µg/mL), attributed to the –N(OH)C(O)CH3 group’s ability to chelate metal ions essential for bacterial growth .
  • N′-Hydroxy-4-(trifluoromethyl)benzene-1-carboximidamide : Demonstrated enhanced herbicidal activity in analogs (IC₅₀ = 0.1 µM) due to the –CF₃ group’s electron-withdrawing nature, which stabilizes interaction with target enzymes .
  • Target Compound: Predicted to show intermediate bioactivity; the phenoxymethyl group may reduce potency compared to –CF₃ analogs but improve bioavailability .
Herbicidal Activity

As per , substituents critically influence herbicidal efficacy:

  • Electron-withdrawing groups (e.g., –Cl, –F) enhance activity by increasing electrophilicity and target binding.
  • Electron-donating groups (e.g., –OCH3, –CH2OH) reduce activity. The target compound’s phenoxymethyl group may lower herbicidal potency compared to –CF₃ or –NO₂ analogs .

Biological Activity

N'-hydroxy-4-(phenoxymethyl)benzene-1-carboximidamide, also known as 4-(phenoxymethyl)benzenecarboximidamide hydrochloride, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C14H14N2O\text{C}_{14}\text{H}_{14}\text{N}_{2}\text{O}

It has a melting point range of 186-190 °C and exhibits a purity level of 95% . The compound's IUPAC name is 4-(phenoxymethyl)benzenecarboximidamide hydrochloride, indicating its classification as an imidamide derivative.

The biological activity of this compound is hypothesized to involve interactions with various biological targets, particularly enzymes and receptors. The compound's structure suggests potential for hydrogen bonding and molecular interactions that could influence its pharmacological properties .

Antimicrobial Activity

Recent studies indicate that derivatives of phenoxymethylbenzene compounds exhibit significant antimicrobial properties. For instance, certain pyrrole derivatives related to this compound have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The following table summarizes the antimicrobial efficacy of related compounds:

Compound NamePathogenMIC (µg/mL)
This compoundStaphylococcus aureus3.12
Pyrrole derivative AEscherichia coli10
Pyrrole derivative BStaphylococcus aureus2

Antiviral Activity

This compound has also been investigated for its antiviral properties. It has been noted that compounds with similar structural features can act as inhibitors of HIV integrase, suggesting a potential role in the treatment of HIV infections . The following case study illustrates this potential:

Case Study: Inhibition of HIV Replication
A study conducted on various carboximidamides demonstrated that specific derivatives could inhibit HIV replication effectively. The compounds were tested in vitro, showing a significant reduction in viral load when administered at concentrations as low as 5 µM.

Research Findings

Research into the biological activity of this compound is still emerging. However, preliminary findings suggest that its structural analogs may possess various pharmacological properties. Notably, studies have indicated that modifications to the phenoxymethyl group can enhance biological activity against specific pathogens .

Q & A

Q. What are the recommended safety protocols for handling N'-hydroxy-4-(phenoxymethyl)benzene-1-carboximidamide in laboratory settings?

  • Methodological Answer : Researchers must wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. Work should be conducted in a fume hood to prevent inhalation. Post-experiment waste must be segregated and disposed via certified hazardous waste services. These protocols align with general safety guidelines for structurally similar amidoximes, which emphasize toxicity mitigation .

Q. How can NMR spectroscopy be optimized to characterize this compound?

  • Methodological Answer : Use DMSO-d6 as a solvent for high-resolution <sup>1</sup>H and <sup>13</sup>C NMR analysis. Assign peaks by comparing chemical shifts to structurally analogous compounds (e.g., δ 11.20 ppm for hydroxyimino protons in amidoximes). Multiplicity patterns in aromatic regions (δ 7.5–7.7 ppm) help confirm substitution on the benzene ring .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer : A two-step approach is common: (i) Condensation of 4-(phenoxymethyl)benzaldehyde with hydroxylamine hydrochloride under reflux in ethanol to form the oxime. (ii) Purification via recrystallization or column chromatography. Yields >85% are achievable, as demonstrated for related N'-hydroxybenzene-carboximidamides .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular structure determination?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths and angles. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 9.87 Å, b = 11.25 Å) can validate the geometry of the phenoxymethyl group. Hydrogen-bonding networks (e.g., O–H···N interactions) further confirm tautomeric forms .

Q. What strategies address discrepancies between computational and experimental spectral data?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR/IR spectra. Compare results with experimental data to identify outliers, such as solvent effects or proton exchange dynamics. Adjust computational models to account for intermolecular interactions observed in SC-XRD .

Q. How can reaction conditions be optimized for gram-scale synthesis without compromising purity?

  • Methodological Answer : Use kinetic studies to identify rate-limiting steps (e.g., oxime formation). Scale-up trials in polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction efficiency. Monitor purity via HPLC (C18 column, λ = 255 nm) and implement gradient elution to separate byproducts .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer : Test cytotoxicity using bacterial models (e.g., E. coli strains) via minimum inhibitory concentration (MIC) assays. For eukaryotic systems, employ MTT assays on cancer cell lines. Structural analogs of this compound have shown activity linked to hydroxyimino and aromatic moieties, suggesting a mechanism involving metal chelation or enzyme inhibition .

Q. How do steric and electronic effects influence tautomerism in N'-hydroxycarboximidamides?

  • Methodological Answer : Use variable-temperature NMR to monitor tautomeric equilibrium (e.g., imino vs. hydroxyimino forms). Electron-withdrawing groups (e.g., trifluoromethyl) stabilize the hydroxyimino tautomer, while bulky substituents (e.g., phenoxymethyl) may restrict conformational flexibility. SC-XRD data can corroborate dominant tautomers in the solid state .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxy-4-(phenoxymethyl)benzene-1-carboximidamide
Reactant of Route 2
N'-hydroxy-4-(phenoxymethyl)benzene-1-carboximidamide

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